Computationally Predicted Physicochemical Differentiation vs. Unsubstituted N-Phenylbenzamide Core
In the absence of published head-to-head experimental data, computational prediction using the Mcule platform provides a class-level inference comparison. The target compound (CAS 303016-74-2) exhibits a predicted logP of approximately 4.43, a topological polar surface area (TPSA) of 97.14 Ų, and 3 rotatable bonds . By contrast, unsubstituted N-phenylbenzamide (CAS 93-98-1) has a predicted logP of approximately 1.7 and TPSA of 29.10 Ų [1]. The substantial increase in lipophilicity (ΔlogP ≈ +2.7) and polar surface area (ΔTPSA ≈ +68 Ų) reflects the contribution of the 3,4-dimethylphenylamino and phenacyl substituents, which can be relevant for membrane permeability and target-binding considerations in biochemical screening campaigns.
| Evidence Dimension | Predicted logP (lipophilicity) |
|---|---|
| Target Compound Data | logP ≈ 4.43 (Mcule predicted) |
| Comparator Or Baseline | N-phenylbenzamide logP ≈ 1.7 |
| Quantified Difference | ΔlogP ≈ +2.7 (approximately 500-fold increase in partition coefficient) |
| Conditions | In silico prediction, Mcule platform; N-phenylbenzamide data from DrugBank |
Why This Matters
A dramatically higher logP indicates that CAS 303016-74-2 is far more lipophilic than the simplest benzamide core, meaning that generic N-phenylbenzamide cannot serve as a surrogate in assays where membrane partitioning or hydrophobic target engagement is critical.
- [1] DrugBank, N-Phenylbenzamide (DB02534), predicted logP and TPSA. View Source
